molecular formula C13H14N2OS2 B4848591 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide

2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4848591
M. Wt: 278.4 g/mol
InChI Key: AMWAUIILCGULHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide, also known as IBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBT is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. These inhibitory effects may contribute to the observed biological activities of 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide.
Biochemical and Physiological Effects
2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial species. In vivo studies have shown that 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide can reduce the growth of tumors in mice and improve cognitive function in rats. However, the exact biochemical and physiological effects of 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ease of synthesis. However, 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide.

Future Directions

There are several future directions for research involving 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of more efficient synthesis methods for 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide and its derivatives. Another area of interest is the elucidation of the exact mechanism of action of 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide, which may lead to the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide in humans, which may pave the way for its use as a therapeutic agent in various diseases.

Scientific Research Applications

2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been shown to have herbicidal activity against various weed species. In material science, 2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential use in the synthesis of polymers and materials with unique properties.

properties

IUPAC Name

2-propan-2-ylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9(2)18-11-6-4-3-5-10(11)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWAUIILCGULHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-N-1,3-thiazol-2-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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